molecular formula C15H15N3O2 B2501313 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-61-8

1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2501313
CAS No.: 899753-61-8
M. Wt: 269.304
InChI Key: QUQSSDBNPHHLNW-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that combines the structural features of furan and indole. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It’s known that indole derivatives can influence a wide range of biological activities . This suggests that the compound may affect various biochemical pathways, leading to diverse downstream effects.

Result of Action

It’s known that indole derivatives can exhibit a wide range of biological activities . This suggests that the compound may have various molecular and cellular effects.

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with furan-2-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of 1-[(furan-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)urea.

    Furan-2-ylmethylamine: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole structures that exhibit various biological activities.

Uniqueness

This compound is unique due to its combination of furan and indole moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18-10-13(12-6-2-3-7-14(12)18)17-15(19)16-9-11-5-4-8-20-11/h2-8,10H,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSSDBNPHHLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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